molecular formula C19H17ClFNO4S B2537202 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one CAS No. 904438-94-4

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one

Cat. No.: B2537202
CAS No.: 904438-94-4
M. Wt: 409.86
InChI Key: MNFOSYGSKCNNOO-UHFFFAOYSA-N
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Description

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-chloro-4-fluorophenylsulfonyl group and a diethylamino group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the 3-chloro-4-fluorophenylsulfonyl Group: This step involves the sulfonylation of the chromen-2-one core using 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Diethylamino Group: The final step involves the alkylation of the chromen-2-one core with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A natural compound with a similar chromen-2-one core but different substituents.

    Warfarin: An anticoagulant drug that also contains a chromen-2-one core.

    Fluorescein: A fluorescent dye with a chromen-2-one structure.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-7-(diethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO4S/c1-3-22(4-2)13-6-5-12-9-18(19(23)26-17(12)10-13)27(24,25)14-7-8-16(21)15(20)11-14/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOSYGSKCNNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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